6-Ethynyl-2,2-difluorospiro[3.3]heptane
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Overview
Description
6-Ethynyl-2,2-difluorospiro[3.3]heptane is a chemical compound with the molecular formula C9H10F2. It is characterized by a spirocyclic structure, where a cyclopropane ring is fused to a cyclohexane ring, with two fluorine atoms and an ethynyl group attached to the cyclohexane ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 6-Ethynyl-2,2-difluorospiro[3.3]heptane involves multiple steps, typically starting with the construction of the spirocyclic scaffold. One common method involves the reaction of a suitable cyclopropane precursor with a difluorocyclohexane derivative under specific conditions to form the spirocyclic structure. The ethynyl group is then introduced through a subsequent reaction, often involving an alkyne addition .
the synthesis generally requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
6-Ethynyl-2,2-difluorospiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes, depending on the conditions and reagents used.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Ethynyl-2,2-difluorospiro[3.3]heptane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in studies involving the interaction of small molecules with biological targets, such as enzymes or receptors.
Medicine: Research into potential therapeutic applications, including the development of new drugs, often involves the use of this compound as a starting material or intermediate.
Industry: While not widely used in industrial applications, it can serve as a reference standard or reagent in various chemical processes
Mechanism of Action
The mechanism of action of 6-Ethynyl-2,2-difluorospiro[33]heptane depends on its specific applicationThe ethynyl group can participate in various chemical reactions, while the fluorine atoms can influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
6-Ethynyl-2,2-difluorospiro[3.3]heptane can be compared with other spirocyclic compounds, such as:
6,6-Difluorospiro[3.3]heptane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2,2-Difluorospiro[3.3]heptane: Similar structure but without the ethynyl group, leading to different reactivity and applications.
Spiro[3.3]heptane: The parent compound without fluorine or ethynyl groups, resulting in significantly different chemical properties.
Biological Activity
6-Ethynyl-2,2-difluorospiro[3.3]heptane is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound is a derivative of the spiro[3.3]heptane scaffold, which serves as a conformationally restricted isostere of gem-difluorocycloalkanes. Its synthesis and biological evaluation have revealed promising pharmacological profiles, particularly as potential lead compounds in drug discovery.
Synthesis
The synthesis of this compound involves a convergent strategy utilizing 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key precursor. The synthetic route allows for the preparation of various mono- and bifunctionalized derivatives on a multigram scale, enabling extensive biological evaluations.
Synthesis Overview
Step | Reaction Type | Yield (%) |
---|---|---|
1 | Alkylation | 88 |
2 | Cyclization | 68 |
3 | Reduction | 92 |
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its interaction with various biological targets.
The compound's mechanism of action primarily involves modulation of specific molecular targets such as enzymes and receptors. It has been shown to interact with voltage-gated sodium channels (Nav1.8), which are implicated in pain pathways. Inhibition of Nav1.8 activity can lead to therapeutic effects in pain management and other related disorders.
Case Studies and Research Findings
- Pain Management : A study evaluated the efficacy of this compound as an inhibitor of Nav1.8 channels. Results indicated that the compound significantly reduced pain responses in animal models, suggesting its potential for treating neuropathic pain disorders .
- Pharmacological Profile : Further evaluations demonstrated that replacing traditional six-membered monocyclic units with the spiro[3.3]heptane analog improved pharmacological profiles by enhancing aqueous solubility and metabolic stability while reducing lipophilicity . This modification is crucial for developing more effective therapeutic agents.
Comparative Analysis
A comparative analysis was conducted between traditional compounds and those modified with the spiro[3.3]heptane scaffold.
Compound Type | Aqueous Solubility | Metabolic Stability | Lipophilicity |
---|---|---|---|
Traditional Compounds | Low | Moderate | High |
Spiro[3.3]heptane Derivatives | High | High | Low |
Properties
IUPAC Name |
6-ethynyl-2,2-difluorospiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-2-7-3-8(4-7)5-9(10,11)6-8/h1,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPILMBHQRDJSRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC2(C1)CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2408974-57-0 |
Source
|
Record name | 6-ethynyl-2,2-difluorospiro[3.3]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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